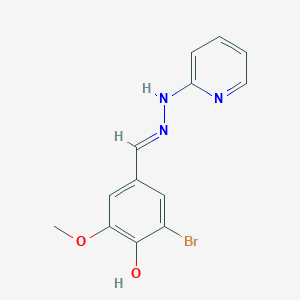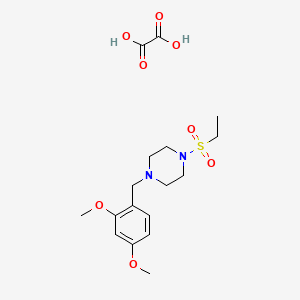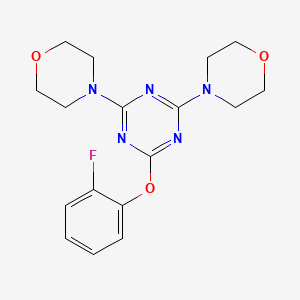![molecular formula C18H15N3O2 B6055884 N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as EBP, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. EBP belongs to the class of benzofuro[3,2-d]pyrimidines, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell proliferation and survival. N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation. It has also been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer cell survival and proliferation. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is its potential for use in cancer research and drug discovery. Its ability to inhibit the growth of various cancer cell lines makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine and its potential applications in the treatment of other diseases, such as inflammatory disorders and oxidative stress-related disorders.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine involves a multi-step process, starting with the synthesis of 4-ethoxyaniline, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate compound, 2-(4-ethoxyphenyl)-3-(2,3-dicyano-4,5,6,7-tetrahydrobenzo[b]furan-4-yl)acrylonitrile. This intermediate is then cyclized with ammonium acetate to yield the final product, N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, by inducing apoptosis and cell cycle arrest. N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-22-13-9-7-12(8-10-13)21-18-17-16(19-11-20-18)14-5-3-4-6-15(14)23-17/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBNDPOAXAVIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
methanone](/img/structure/B6055807.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)


![4-hydroxy-7-isopropyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6055854.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide](/img/structure/B6055869.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)

![6-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6055906.png)